![molecular formula C10H8F3NO3 B514892 {4-[(Trifluoroacetyl)amino]phenyl}acetic acid CAS No. 105113-62-0](/img/structure/B514892.png)

{4-[(Trifluoroacetyl)amino]phenyl}acetic acid

カタログ番号:

B514892

CAS番号:

105113-62-0

分子量:

247.17g/mol

InChIキー:

PXOSUSANPOVCLP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

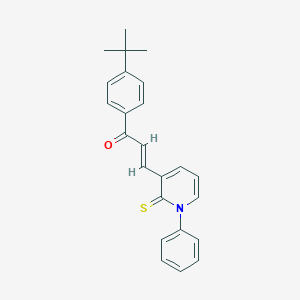

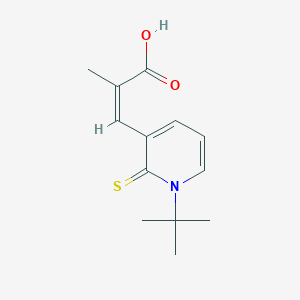

The synthesis of similar compounds has been reported in the literature. For instance, 4-Aminophenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Molecular Structure Analysis

The molecular structure of “{4-[(Trifluoroacetyl)amino]phenyl}acetic acid” can be represented by the linear formula: CF3C6H4CH2CO2H .科学的研究の応用

Organic Synthesis and Chemical Properties

- The chemical serves as a versatile intermediate in organic synthesis. Itoh et al. (2002) demonstrated its use in the introduction of a hydroxy group at the para position of anilides, emphasizing its role in facilitating specific chemical transformations (Itoh et al., 2002). Additionally, Caldwell et al. (1987) investigated 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles, revealing insights into the structural features and crystallographic examination, which underscores the compound's significance in structural chemistry (Caldwell et al., 1987).

Bioanalysis and Pharmacology

- In bioanalytical applications, Shou and Naidong (2005) explored how trifluoroacetic acid, a closely related compound, affects the sensitivity in hydrophilic interaction chromatography-electrospray tandem mass spectrometric analysis of basic compounds. Their findings offer a method to minimize negative effects and enhance signal detection, which is crucial for the analysis of compounds including 4-[(Trifluoroacetyl)amino]phenyl}acetic acid derivatives (Shou & Naidong, 2005).

Materials Science

- The compound's derivatives have been explored for their potential in materials science, particularly in the synthesis of novel materials with specific properties. For instance, Pathak et al. (2007) discovered that trifluoroacetic acid facilitates the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones through a tandem Claisen rearrangement and cyclization reaction, highlighting the compound's utility in creating structurally complex molecules with potential applications in material science (Pathak et al., 2007).

特性

IUPAC Name |

2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOSUSANPOVCLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylcyc...

Cat. No.: B514809

CAS No.: 925394-33-8

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hy...

Cat. No.: B514822

CAS No.: 900896-08-4

4-{[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,...

Cat. No.: B514823

CAS No.: 920472-80-6

2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-...

Cat. No.: B514826

CAS No.: 303967-14-8

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B514809.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B514822.png)

![4-{[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}phenyl methyl ether](/img/structure/B514823.png)

![2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B514826.png)

![Furan-2-yl-[5-(furan-2-yl)-3-methylsulfanylfuran-2-yl]methanone](/img/structure/B514842.png)

methanone](/img/structure/B514844.png)

![17-(4-Bromophenyl)-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B514845.png)

![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)

methanone](/img/structure/B514849.png)